1-Bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18826796
Molecular Formula: C11H9BrClF3OS
Molecular Weight: 361.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrClF3OS |
|---|---|
| Molecular Weight | 361.61 g/mol |
| IUPAC Name | 1-bromo-3-[4-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H9BrClF3OS/c12-5-9(17)4-8-2-1-7(6-13)3-10(8)18-11(14,15)16/h1-3H,4-6H2 |
| Standard InChI Key | HEUSTKQBUHUTJH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CCl)SC(F)(F)F)CC(=O)CBr |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-bromo-3-[4-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one, reflects its intricate substituent arrangement. Key structural elements include:
-
A phenyl ring at position 3 of the propan-2-one backbone.
-
Chloromethyl (-CH₂Cl) and trifluoromethylthio (-SCF₃) groups at positions 4 and 2 of the phenyl ring, respectively.
-
A bromine atom at position 1 of the propan-2-one chain.
The Standard InChIKey (HEUSTKQBUHUTJH-UHFFFAOYSA-N) and Canonical SMILES (C1=CC(=C(C=C1CCl)SC(F)(F)F)CC(=O)CBr) provide unambiguous identifiers for its stereochemistry and connectivity.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉BrClF₃OS | |
| Molecular Weight | 361.61 g/mol | |
| IUPAC Name | 1-bromo-3-[4-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one | |
| PubChem CID | 166641165 |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves multi-step halogenation and substitution reactions. A typical pathway includes:
-
Friedel-Crafts Acylation: Introduction of the propan-2-one moiety to the benzene ring.
-
Electrophilic Substitution: Bromination at position 1 using brominating agents like PBr₃ or N-bromosuccinimide.
-
Functional Group Installation:
-
Chloromethylation via Blanc chloromethylation with formaldehyde and HCl.
-
Trifluoromethylthio group addition using Cu-mediated coupling with CF₃SCl.
-
Key Reaction Mechanisms
-
Bromination: The propan-2-one’s α-hydrogen is susceptible to radical bromination, favoring position 1 due to steric and electronic effects.
-
Chloromethylation: The chloromethyl group is introduced under acidic conditions, leveraging the phenyl ring’s electrophilic susceptibility.
Applications in Chemical Research
Intermediate in Pharmaceutical Synthesis
This compound serves as a precursor in synthesizing antimicrobial and anticancer agents. For example:
-
The trifluoromethylthio group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs.
-
The chloromethyl group allows further functionalization via nucleophilic substitution, enabling attachment of amine or thiol moieties.
Material Science Applications
Its halogen-rich structure contributes to:
-
Flame retardants: Bromine and chlorine act synergistically to inhibit combustion.
-
Liquid crystal precursors: The rigid phenyl ring supports mesophase stability in display technologies.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Analogous Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone | C₁₀H₅BrF₆O | Lacks chloromethyl group; shorter chain |
| 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one | C₁₂H₁₁BrClF₃O | Longer alkyl chain; no sulfur atom |
The chloromethyl and trifluoromethylthio groups in 1-bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one enhance its reactivity compared to analogs, enabling diverse derivatization pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume